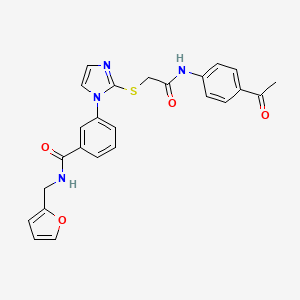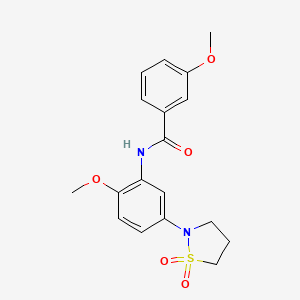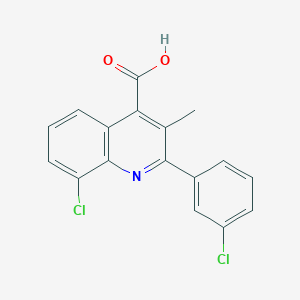
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photodegradation in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, including compounds similar to 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, has been studied in aqueous solutions. Investigations focused on the effects of sunlight and UV irradiation, particularly in the presence of titanium dioxide, showing potential environmental implications and degradation pathways of these compounds (Pinna & Pusino, 2012).
Catalytic Reduction Applications
Studies have explored the catalytic reduction of nitroarenes and azaaromatic compounds, including quinoline derivatives, using formic acid in the presence of a ruthenium catalyst. This process has shown high yields and selectivity, indicating the potential for chemical synthesis and transformation applications in various industrial contexts (Watanabe et al., 1984).
Phosphorescent Emissions in Copper(I) Complexes
Research into the photophysical properties of copper(I) complexes bearing quinoline carboxylic acid analogue ligands, similar to 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, has revealed extraordinary phosphorescent emissions. These findings suggest potential applications in optoelectronics and luminescent materials (Małecki et al., 2015).
Antibacterial Properties
Research on derivatives of quinoline carboxylic acids, akin to the chemical , has shown promising antibacterial properties against various strains of bacteria. These studies suggest potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Synthesis and Transformation for Medicinal Applications
Syntheses of various quinoline derivatives, related to 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, have been extensively studied, focusing on their potential medicinal applications. These include the synthesis of novel analgesic agents, showing significantly higher analgesic activity compared to existing drugs (Kidwai & Negi, 1997).
特性
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-6-3-7-13(19)16(12)20-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDDJQETRNHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

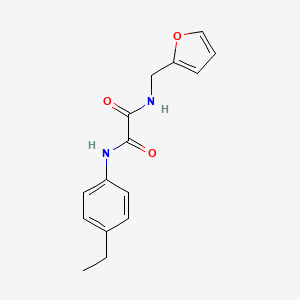
![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)
![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
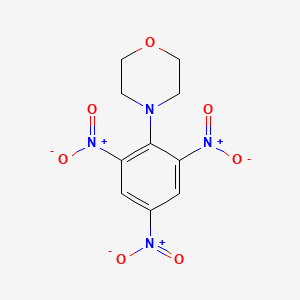
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
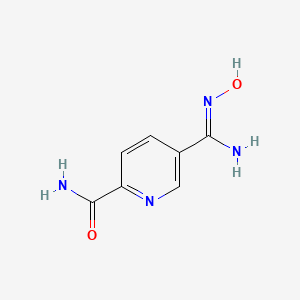
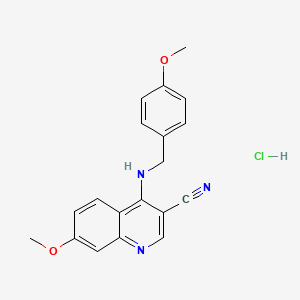
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
